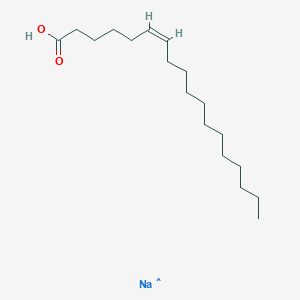

cis-6-Octadecenoic acid sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H34NaO2 |

|---|---|

Molecular Weight |

305.5 g/mol |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h12-13H,2-11,14-17H2,1H3,(H,19,20);/b13-12-; |

InChI Key |

LAVLFKDINIGZBD-USGGBSEESA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)O.[Na] |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)O.[Na] |

Origin of Product |

United States |

Nomenclature and Chemical Classification of Cis 6 Octadecenoic Acid Sodium Salt

Cis-6-Octadecenoic acid sodium salt is the salt form of cis-6-Octadecenoic acid, also commonly known as petroselinic acid. wikipedia.orgnist.gov Its chemical formula is C18H33NaO2, and it has a molecular weight of approximately 304.44 g/mol . scbt.comsinfoochem.com

In the systematic nomenclature of the International Union of Pure and Applied Chemistry (IUPAC), the parent fatty acid is named (6Z)-Octadec-6-enoic acid. wikipedia.orgnist.gov The "(Z)" denotes the cis configuration of the double bond, and the "6" indicates the position of this bond starting from the carboxyl end of the 18-carbon chain. As a sodium salt, its formal name is sodium (6Z)-octadec-6-enoate.

This compound is classified as a monounsaturated fatty acid salt. Fatty acids are carboxylic acids with long aliphatic chains, and "monounsaturated" signifies the presence of a single carbon-carbon double bond within that chain. foodb.ca It belongs to the broader class of organic compounds known as long-chain fatty acids, which are characterized by an aliphatic tail containing between 13 and 21 carbon atoms. foodb.ca

Interactive Table: Nomenclature of this compound

| Common Name | IUPAC Name of Parent Acid | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Petroselinic acid sodium salt scbt.commedchemexpress.com | (6Z)-Octadec-6-enoic acid wikipedia.orgnist.gov | C18H33NaO2 scbt.com | 304.44 scbt.comsinfoochem.com | 6697-77-4 scbt.comchemicalbook.com |

| This compound chemicalbook.com |

Structural Isomerism and Positional Variations of Octadecenoic Acids in Biological Systems

The 18-carbon backbone of octadecenoic acid allows for numerous isomers, which are molecules that share the same chemical formula but have different arrangements of atoms. These variations can be categorized as either geometric or positional isomers.

Geometric isomerism in octadecenoic acids relates to the orientation of the hydrogen atoms attached to the carbons of the double bond. The cis isomer, such as in cis-6-octadecenoic acid, has the hydrogen atoms on the same side of the double bond, resulting in a kink in the fatty acid chain. ontosight.ai The trans isomer, by contrast, has the hydrogens on opposite sides, leading to a more linear structure. nih.gov This structural difference significantly impacts the physical properties and biological metabolism of the fatty acids. For instance, studies on isolated rat livers have shown that trans isomers of octadecenoic acid are more readily oxidized for energy, while the cis isomer is preferentially incorporated into triglycerides for secretion. nih.gov

Positional isomerism refers to the location of the double bond along the carbon chain. Besides the 6-position, the double bond in octadecenoic acid can be found at various other positions, such as the 7-, 8-, 9- (oleic acid), 10-, and 11-positions, among others. ontosight.aiacs.orgnih.gov Research has demonstrated that these positional isomers can have distinct metabolic fates and biological activities. For example, a study in mice investigating trans-octadecenoic acid positional isomers revealed differential accumulation in various tissues, with the trans-9 isomer showing the highest levels in the heart. nih.gov The position of the double bond in cis-octadecenoic acid isomers also influences their affinity as substrates for enzymes like Δ6-desaturase, which is crucial for the biosynthesis of polyunsaturated fatty acids. researchgate.net

Interactive Table: Examples of Octadecenoic Acid Isomers

| Isomer Type | Example | Key Structural Feature |

| Geometric | trans-6-Octadecenoic acid (Petroselaidic acid) wikipedia.org | Hydrogens on opposite sides of the double bond. |

| Positional | cis-9-Octadecenoic acid (Oleic acid) sigmaaldrich.com | Double bond at the 9th carbon position. |

| Positional | trans-11-Octadecenoic acid (Vaccenic acid) researchgate.net | Double bond at the 11th carbon position. |

Overview of Research Trajectories for Cis 6 Octadecenoic Acid

Phytochemical Sourcing and Abundance in Plant Families

Cis-6-octadecenoic acid is notably abundant in the seeds of specific plant families.

Prevalence in Apiaceae Family Seeds (e.g., Parsley, Coriander, Dill)

The Apiaceae family, also known as Umbelliferae, is a primary natural source of cis-6-octadecenoic acid, where it is a characteristic component of the seed's lipid fraction. mdpi.comresearchgate.net This fatty acid can make up approximately 80% of the total fatty acids in the seeds of these plants, while it is largely absent in other parts of the plant like the leaves. nih.gov The compound was first identified in parsley (Petroselinum crispum) seed oil. mdpi.comnih.gov

Key members of the Apiaceae family, such as parsley, coriander, and dill, are significant sources. mdpi.commilesawayfarmww.com The concentration of petroselinic acid in the seed oils of these plants can vary widely. For instance, the content in parsley seed oil ranges from 35% to 75.1%, in coriander seed oil from 1% to 81.9%, and in dill seed oil from 79.9% to 87.2%. nih.gov Other plants in this family, like anise, caraway, celery, cumin, and fennel, also contain substantial amounts of this fatty acid. nih.gov

Table 1: Prevalence of cis-6-Octadecenoic Acid in Apiaceae Family Seeds

Influence of Geographical Origin, Cultivation, and Extraction Methods on Content

The concentration of cis-6-octadecenoic acid in Apiaceae seeds is not static; it is influenced by several factors including where the plant is grown, how it is cultivated, and the method used to extract the oil. mdpi.com

Geographical Origin: Studies have shown that the fatty acid profile of coriander vegetable oil does not appear to be highly dependent on the geographical location. nih.gov For example, petroselinic acid content in coriander oil has been reported at around 72-76% for varieties from Canada, Tunisia, Poland, Britain, India, and Turkey, while ranging from 52% in Italian oil to 79% in Vietnamese oil. nih.gov

Cultivation: Climatic and soil conditions can influence the petroselinic acid content. mdpi.com The maturity of the seeds at the time of harvest is a critical factor, with studies on anise and coriander showing that the concentration of petroselinic acid increases as the seeds ripen. mdpi.com Conversely, drought conditions can lead to a decrease in its content. mdpi.com

Extraction Methods: The technique used to extract the oil from the seeds can also affect the final yield and composition. While some studies suggest that parameters in single-screw extrusion have a minor impact on the amount of petroselinic acid extracted from coriander, the choice of extraction method is crucial for optimizing the total oil yield. mdpi.com For instance, a study on coriander seeds using ultrasound-assisted solvent extraction reported a petroselinic acid content of 76% under optimal conditions. scispace.com Different methods like screw press, solvent extraction, and soxhlet extraction can result in varying yields and qualities of the extracted oil. cabidigitallibrary.orgmdpi.com

Table 2: Factors Influencing cis-6-Octadecenoic Acid Content in Coriander Seeds

Identification in Other Botanical Sources (e.g., Leucas lanata, Agaricus blazei, Angelica ternata)

While most prominent in the Apiaceae family, cis-6-octadecenoic acid has been identified in other botanical sources as well. It has been detected in the seeds of some species in the Araliaceae family and as a minor component in basil (Ocimum basilicum) seed oil. mdpi.comnih.gov

Leucas lanata : This plant has not been specifically identified as a source of cis-6-octadecenoic acid in the provided search results.

Agaricus blazei : This edible mushroom contains various fatty acids, with linoleic acid being a major component. nih.govtaylorandfrancis.comchoicenutrition.caresearchgate.net While it is a source of fatty acids, the presence of cis-6-octadecenoic acid is not highlighted as a significant component in the available research. nih.govtaylorandfrancis.comchoicenutrition.caresearchgate.net

Angelica ternata : Species of the Angelica genus, which belongs to the Apiaceae family, are known to contain a variety of chemical constituents, including essential oils and fatty acids. nih.govmdpi.com A study on Angelica glauca seed extract identified petroselinic acid as the most abundant fatty acid, at 74.26%. researchgate.net

Table 3: Identification of cis-6-Octadecenoic Acid in Other Botanical Sources

Detection and Significance in Microbial Metabolomics

The role and detection of fatty acids, including isomers of octadecenoic acid, are of growing interest in the field of microbial metabolomics. Gut microbiota can metabolize polyunsaturated fatty acids into a variety of other fatty acids, including hydroxy and oxo fatty acids. jsbms.jpresearchgate.net

For example, Lactobacillus plantarum can convert linoleic acid into other fatty acids through a series of metabolic steps. nih.gov The fatty acid profiles of bacteria are highly specific, and methods like gas chromatography-tandem mass spectrometry can be used for rapid identification of different bacteria. nih.gov

While the direct metabolism or production of cis-6-octadecenoic acid by microbes is not extensively detailed in the provided results, the broader context of microbial fatty acid metabolism suggests its potential involvement. For instance, research has shown that petroselinic acid can inhibit biofilm formation in bacteria like Staphylococcus aureus. researchgate.net Furthermore, studies on the human metabolome have identified various fatty acids of microbial origin that differ between healthy individuals and those with certain diseases, indicating their potential significance in health and disease states. scienceopen.com

Table 4: Relevance of cis-6-Octadecenoic Acid in Microbial Contexts

De Novo Fatty Acid Synthesis in Eukaryotic and Prokaryotic Systems

De novo synthesis of fatty acids is a fundamental process in most organisms, occurring primarily in the cytosol. almerja.com This pathway builds fatty acids from acetyl-CoA, a central molecule in metabolism. almerja.com In humans, this process is most active in the liver and lactating mammary glands. pharmacy180.com

The synthesis of unsaturated fatty acids like cis-6-Octadecenoic acid involves two key processes: elongation and desaturation. Elongation, the sequential addition of two-carbon units, is followed by desaturation, the introduction of a double bond into the fatty acid chain. agrilife.org

Desaturase enzymes, located in the smooth endoplasmic reticulum, are responsible for creating cis double bonds. pharmacy180.com These reactions require oxygen, NADH, cytochrome b5, and its FAD-linked reductase. pharmacy180.com Typically, the first double bond is inserted at the Δ9 position, yielding oleic acid (18:1Δ9). pharmacy180.com However, the formation of cis-6-Octadecenoic acid (18:1Δ6) requires a desaturase capable of introducing a double bond at the sixth carbon position.

In some organisms, an alternative pathway exists. For instance, the cyanobacterium Synechocystis sp. PCC 6803 can synthesize cis-9-octadecenoic acid (oleic acid) from cis-7-hexadecenoic acid through fatty acid elongation. nih.gov This highlights the possibility of forming different positional isomers of octadecenoic acid through variations in elongation and desaturation pathways. While not directly detailing the synthesis of cis-6-octadecenoic acid, it illustrates the enzymatic machinery capable of producing its isomers.

The regulation of fatty acid synthesis is complex, involving both transcriptional and post-transcriptional control of key enzymes. nih.gov Several enzyme systems are critical for this process:

Acetyl-CoA Carboxylase (ACCase): This enzyme catalyzes the first committed step in fatty acid synthesis, the formation of malonyl-CoA from acetyl-CoA. mdpi.com It is a major regulatory point in the pathway. almerja.com

Fatty Acid Synthase (FAS): This multi-enzyme complex catalyzes the subsequent steps in fatty acid synthesis, ultimately producing a saturated fatty acid, typically palmitate (16:0). mdpi.comnih.gov

Acyl Carrier Protein (ACP): The growing fatty acid chain is attached to an acyl carrier protein (ACP) throughout the synthesis process.

Ketoacyl-ACP Synthase (KAS): These enzymes are responsible for the chain elongation steps. KAS I catalyzes the extension from 4:0-ACP to 16:0-ACP, while KAS II extends 16:0-ACP to 18:0-ACP. mdpi.com

Fatty acyl-ACP thioesterases (FAT): These enzymes cleave the completed fatty acid from the ACP. FATB, for example, has a role in determining the final fatty acid composition. mdpi.com

The expression of these enzymes is tightly regulated by dietary and hormonal signals. For example, feeding increases the levels of fatty acid synthase, while starvation decreases them. nih.gov In cancer cells, there is often an overexpression of these enzymes to support rapid proliferation. nih.gov

In Vitro and In Vivo Metabolic Fate of cis-6-Octadecenoic Acid

Once synthesized or ingested, cis-6-Octadecenoic acid undergoes metabolic processing, including breakdown for energy and incorporation into more complex lipid structures.

Beta-oxidation is the primary pathway for the breakdown of fatty acids to produce energy. Studies comparing the beta-oxidation of various positional isomers of octadecenoic acid in rat heart and liver mitochondria have revealed significant differences in their catabolism rates.

Generally, cis isomers are oxidized more rapidly than their corresponding trans isomers. nih.gov Even-positioned cis isomers are oxidized at a significantly slower rate than adjacent odd-positioned isomers. nih.gov Most odd-positioned cis isomers are oxidized as rapidly as oleoyl-CoA (cis-9-octadecenoic acid). nih.gov The enzymes 3-hydroxyacyl-CoA epimerase and Δ3-cis-Δ2-trans-enoyl-CoA isomerase are key to understanding these observed patterns in beta-oxidation. nih.govwikipedia.org

| Isomer | Relative Oxidation Rate in Heart Mitochondria | Relative Oxidation Rate in Liver Mitochondria |

|---|---|---|

| cis-Δ6-Octadecenoic acid | Data Not Specifically Available | Data Not Specifically Available |

| cis-Δ9-Octadecenoic acid (Oleoyl-CoA) | 100% (Reference) | 100% (Reference) |

| Other odd-positioned cis isomers | Generally rapid | Generally rapid |

| Even-positioned cis isomers | Significantly slower than odd-positioned | Significantly slower than odd-positioned |

Dietary fatty acids are incorporated into various complex lipids within cells. A study on rats fed diets containing different cis-octadecenoic acid isomers showed that these fatty acids were primarily incorporated into the 1-position of phosphatidylcholines and phosphatidylethanolamines in liver mitochondrial membranes, often replacing saturated fatty acids. nih.gov In adipose tissue, these isomers were incorporated into triglycerides, leading to a decrease in the content of oleic acid. nih.gov This demonstrates that the cellular lipid profile can be significantly altered by the isomeric composition of dietary fatty acids.

Microbial Biotransformation and Derivatives of Polyunsaturated Fatty Acid Precursors

Microorganisms possess diverse enzymatic capabilities for transforming fatty acids into a wide array of products. Several bacterial species have been identified that can convert polyunsaturated fatty acids like linoleic acid into various hydroxylated and epoxy derivatives. usda.gov For example, Clavibacter sp. ALA2 can convert linoleic acid into several novel trihydroxy and dihydroxy epoxy fatty acids. usda.gov

Furthermore, some gut bacteria, such as Lactobacillus plantarum, can metabolize linoleic acid through a pathway that involves the formation of 10-hydroxy-cis-12-octadecenoic acid as an intermediate. kyoto-u.ac.jp While not directly producing cis-6-octadecenoic acid, this highlights the potential of microbial enzymes to modify the structure of C18 fatty acids. The enzymatic machinery of these microbes, including hydratases and dehydrogenases, could potentially be engineered or discovered in other species to produce specific positional isomers like cis-6-octadecenoic acid from common precursors. kyoto-u.ac.jp For instance, Rhodococcus sp. strain KSM-MT66 has been used for the production of cis-6-hexadecenoic acid, a C16 fatty acid, suggesting that related microbial systems might be capable of producing the C18 analogue. nih.gov

Biological Activities and Molecular Mechanisms of Action of Cis 6 Octadecenoic Acid Sodium Salt

Immunomodulatory and Anti-Inflammatory Effects

Cis-6-Octadecenoic acid and its derivatives have demonstrated notable effects on the immune system, primarily characterized by the suppression of inflammatory responses. These effects are mediated through various complex molecular pathways. Research indicates that petroselinic acid, the parent fatty acid of the sodium salt, possesses anti-inflammatory properties, suggesting its potential in modulating inflammation-related diseases. google.comchemicalbook.com It has been shown to reduce inflammatory markers and interfere with signaling cascades that lead to an inflammatory state. google.com

Modulation of Dendritic Cell Activation and Antigen Presentation

Dendritic cells (DCs) are crucial antigen-presenting cells (APCs) that initiate adaptive immune responses. The activation state of DCs determines the nature of the subsequent T-cell response. Research on fatty acid metabolites structurally related to cis-6-octadecenoic acid indicates a modulatory role in DC function. For instance, the gut lactic acid bacteria metabolite 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) has been shown to inhibit the release of inflammatory cytokines from bone marrow-derived dendritic cells (BMDCs). frontiersin.org This suggests that cis-6-octadecenoic acid sodium salt may similarly influence DC activation, potentially leading to a less inflammatory phenotype and altering the way antigens are presented to T cells. High salt concentrations, in general, have been found to activate antigen-presenting cells, which can promote inflammation. nih.gov However, the specific action of this compound involves more complex interactions beyond a simple sodium effect.

Suppression of Lymphocyte Proliferation (e.g., T Cell Inhibition)

The proliferation of lymphocytes, particularly T cells, is a hallmark of the adaptive immune response. Uncontrolled proliferation can contribute to autoimmune disorders and chronic inflammation. Studies on essential oils containing petroselinic acid have shown a suppressive effect on the proliferation of splenocytes, which consist of a mixed population of lymphocytes (T and B cells) and other immune cells. nih.gov The proliferation of these immune cells was suppressed in a dose-dependent manner when exposed to the essential oil. nih.gov This suggests that this compound could contribute to immune homeostasis by inhibiting excessive lymphocyte expansion. The acidic environments created by T-cells in lymph nodes can also suppress their own effector functions, indicating a natural feedback loop that can be influenced by fatty acids. nih.gov

Regulation of Pro-Inflammatory Cytokine Production (e.g., IL-6, IL-12)

A key aspect of the anti-inflammatory activity of cis-6-octadecenoic acid and its derivatives is the regulation of pro-inflammatory cytokine production. Cytokines like Interleukin-6 (IL-6) and Interleukin-12 (IL-12) are pivotal in driving inflammatory responses. frontiersin.org

Research has demonstrated that:

Related oxo-octadecenoic acids can significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). nih.govresearchgate.netui.ac.id

The metabolite γKetoC suppresses the release of IL-6 and IL-12 from dendritic cells. frontiersin.org

Petroselinic acid itself has been found to suppress the production of type I interferons, another class of important inflammatory cytokines, by inhibiting key signaling proteins like TBK1 and IRF3. mdpi.combohrium.com

Furthermore, petroselinic acid can dramatically reduce the production of prostaglandin (B15479496) E2 (PGE2), another significant inflammatory mediator. google.com

This consistent downregulation of multiple pro-inflammatory mediators underscores the potent anti-inflammatory potential of this fatty acid.

| Cytokine/Mediator | Effect of Petroselinic Acid or Related Compounds | Cell Type | Reference |

| IL-6 | Inhibition/Reduction | Macrophages, Dendritic Cells | frontiersin.orgnih.govresearchgate.netui.ac.id |

| IL-12 | Inhibition/Reduction | Dendritic Cells | frontiersin.org |

| TNF-α | Inhibition/Reduction | Macrophages | nih.govresearchgate.netui.ac.id |

| Type I Interferons | Suppression | Various | mdpi.combohrium.com |

| Prostaglandin E2 (PGE2) | Reduction | Fibroblasts | google.com |

Involvement of G Protein-Coupled Receptors (GPCRs) in Signaling Pathways

G protein-coupled receptors are a large family of cell surface receptors that transduce extracellular signals into intracellular responses. nih.govnih.gov Fatty acids are known to be ligands for a subset of these receptors. frontiersin.orgmdpi.com The anti-inflammatory effects of derivatives of cis-6-octadecenoic acid are linked to their interaction with specific GPCRs. Studies on the related compounds KetoC and γKetoC have identified G protein-coupled receptor 120 (GPR120), and to some extent GPR40, as key receptors. frontiersin.orgresearchgate.netui.ac.id Binding to GPR120 on immune cells like macrophages and dendritic cells initiates a signaling cascade that ultimately suppresses the expression of pro-inflammatory cytokines. frontiersin.orgui.ac.id This indicates that this compound may exert its immunomodulatory effects by acting as a signaling molecule through these fatty acid-sensing GPCRs.

Activation of the NRF2 Pathway in Immune Cells

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a central role in cellular defense against oxidative and inflammatory stress. nih.govnih.gov Activation of the NRF2 pathway leads to the expression of numerous antioxidant and cytoprotective genes. mdpi.com Research has shown a direct link between the anti-inflammatory effects of fatty acid metabolites and the activation of the NRF2 pathway in immune cells. frontiersin.org The metabolite γKetoC was found to stimulate the NRF2 pathway in dendritic cells. frontiersin.org Crucially, the suppressive effects of this metabolite on the production of IL-6 and IL-12 were diminished in cells lacking NRF2, demonstrating the pathway's importance. frontiersin.org The oral administration of γKetoC also provided protection in an animal model of colitis, an effect that was dependent on NRF2. frontiersin.org This suggests that this compound may help resolve inflammation by activating this critical protective pathway in immune cells.

| Pathway Component | Role in Immune Modulation | Link to cis-6-Octadecenoic Acid Derivatives | Reference |

| GPR120/GPR40 | Fatty acid-sensing receptors on immune cells that mediate anti-inflammatory signals. | KetoC and γKetoC bind to GPR120 to suppress cytokine production. | frontiersin.orgresearchgate.netui.ac.id |

| NRF2 | Transcription factor that regulates antioxidant and anti-inflammatory gene expression. | γKetoC activates the NRF2 pathway, which is essential for its cytokine-suppressing effects. | frontiersin.org |

Antimicrobial Properties

Cis-6-Octadecenoic acid and related fatty acids have demonstrated notable antimicrobial capabilities, exhibiting efficacy against both bacterial and fungal pathogens.

Research has highlighted the potential of fatty acids in combating periodontal diseases. Porphyromonas gingivalis is a key pathogen implicated in periodontitis, an inflammatory disease affecting the tissues surrounding the teeth. nih.gov Studies on liquid smoke derived from rice husk, which contains 6-octadecenoic acid, have indicated therapeutic potential against periodontitis. nih.govnih.gov The antibacterial activity of various food additives, including medium-chain fatty acids like octanoic and decanoic acid, has been demonstrated against P. gingivalis, showing concentration-dependent growth inhibition. nih.gov While these studies point to the general antibacterial potential of fatty acids, further research is needed to specifically quantify the efficacy of this compound against a broader range of pathogenic bacteria. nih.gov

**Table 1: Antibacterial Activity of Fatty Acids Against *Porphyromonas gingivalis***

| Compound/Substance | Pathogen | Observed Effect | Citation |

|---|---|---|---|

| 6-Octadecenoic acid | Associated with Periodontitis | Therapeutic potential noted | nih.govnih.gov |

| Octanoic acid | Porphyromonas gingivalis | Growth inhibition at 5 mM | nih.gov |

| Decanoic acid | Porphyromonas gingivalis | Growth inhibition starting at 1.25 mM | nih.gov |

| Various Phytochemicals | Porphyromonas gingivalis | Inhibition of growth | nih.gov |

The antifungal properties of fatty acids and extracts containing them have been documented against various fungal species. For instance, compounds structurally related to cis-6-Octadecenoic acid, such as 9,12-Octadecadienoic acid (Z,Z), have been identified in lactic acid bacteria and shown to possess antifungal activity. researchgate.net Plant extracts rich in diverse fatty acids have also demonstrated the ability to inhibit the growth of pathogenic fungi. nih.govekb.egscienceopen.com One study revealed that an ethanolic extract of Salsola kali, which contains a variety of bioactive compounds including fatty acids, showed significant inhibition against the fungus Rhizoctonia solani. nih.gov These findings suggest that fatty acids as a class, including cis-6-Octadecenoic acid, are a promising source for the development of new antifungal agents. researchgate.netnih.gov

Antidiabetic Potential and Metabolic Regulation Studies

Evidence suggests that certain fatty acids may play a role in managing metabolic disorders like diabetes. nih.gov Cis-6-Octadecenoic acid, found in sources like rice husk liquid smoke, has been identified as having potential therapeutic applications for diabetes. nih.govnih.gov Studies on other isomers, such as cis-9, trans-11-conjugated linoleic acid (CLA), have shown that they can exert antidiabetic effects by reducing fasting glucose and insulin (B600854) concentrations. nih.gov This effect is thought to be mediated through the attenuation of inflammation in adipose tissue, a key factor in the development of obesity-induced insulin resistance. nih.gov The mechanism involves the downregulation of inflammatory markers and an increase in the expression of the insulin receptor and glucose transporter type 4 (GLUT4) in adipose tissue. nih.gov

Cellular Signaling Pathway Modulation (e.g., Apoptosis, Cell Proliferation)

Cis-6-Octadecenoic acid and its related compounds have been shown to influence critical cellular processes like proliferation and apoptosis, primarily in the context of cancer research. Studies on octadecadienoic acid (ODA) have demonstrated its ability to significantly inhibit the proliferation of glioma cells and promote programmed cell death, or apoptosis. nih.gov The mechanism behind this involves the modulation of several key signaling pathways. nih.gov

ODA has been found to up-regulate the expression of pro-apoptotic proteins like p21 and caspase-9, while down-regulating proteins that promote cell division, such as p53, PI3K, and PKB/Akt. nih.gov This dual action effectively halts the cell cycle and triggers apoptosis. The inhibition of the PI3K-Akt signaling pathway appears to be a crucial element in this process. nih.gov Research on other related compounds reinforces these findings, showing that they can induce cell cycle arrest and apoptosis in various cancer cell lines. researchgate.netmdpi.com These effects are often mediated through the regulation of the Bcl-2 family of proteins and the activation of caspases, which are central executioners of apoptosis. researchgate.net

Table 2: Modulation of Cellular Signaling Proteins by Octadecadienoic Acid (ODA) in Glioma Cells

| Protein | Effect of ODA Treatment | Cellular Function | Citation |

|---|---|---|---|

| p53 | Down-regulation | Tumor suppressor, cell cycle arrest | nih.gov |

| PI3K | Down-regulation | Cell growth, proliferation, survival | nih.gov |

| PKB/Akt | Down-regulation | Cell survival, proliferation | nih.gov |

| p21 | Up-regulation | Cell cycle inhibitor | nih.gov |

| Caspase-9 | Up-regulation | Initiator caspase in apoptosis | nih.gov |

Enzyme Interaction Profiles (e.g., Topoisomerase I and II Inhibition)

Topoisomerases are essential enzymes that manage the topological state of DNA and are vital for processes like replication and transcription. nih.govbiomedpharmajournal.org They have become important targets for anticancer drugs. biomedpharmajournal.orgnih.gov Topoisomerase inhibitors function by trapping the enzyme on the DNA strand after it has created a break, forming a stable "cleavable complex". nih.gov This prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately triggering apoptosis in cancer cells. biomedpharmajournal.orgnih.gov

While many known topoisomerase inhibitors are complex molecules like camptothecin (B557342) (a Topoisomerase I inhibitor) and etoposide (B1684455) (a Topoisomerase II inhibitor), some natural products, including certain flavonoids like genistein, have also been shown to inhibit topoisomerase II. biomedpharmajournal.org Although direct studies detailing the interaction of this compound with topoisomerases are limited, the established role of other natural compounds as enzyme inhibitors suggests a potential area for future investigation into the anticancer mechanisms of fatty acids.

Effects on Cell Membrane Fluidity and Integrity in Experimental Models

The lipid composition of cell membranes is a critical determinant of their physical properties, including fluidity, which in turn affects the function of membrane-bound proteins and cellular processes. nih.gov Studies have shown that the incorporation of cis-unsaturated fatty acids into cell membranes increases membrane fluidity. nih.gov This alteration can have significant physiological consequences. For example, enrichment of monocyte plasma membranes with cis-unsaturated fatty acids leads to increased membrane fluidity and enhanced binding, internalization, and degradation of low-density lipoprotein (LDL). nih.gov

Specifically, research on the incorporation of isomers of cis-octadecenoic acid into rat liver mitochondrial membranes demonstrated that these fatty acids were primarily integrated into phospholipids (B1166683), displacing saturated fatty acids. nih.gov This remodeling of the membrane's fatty acid profile directly influences its biophysical characteristics. However, the effect can be context-dependent, as one study noted that fatty acids with fewer than four double bonds did not significantly alter membrane fluidity in their specific experimental model of SH-SY5Y cells. nih.gov

Regulation of Gene Expression Related to Lipid Metabolism and Inflammatory Responses

cis-6-Octadecenoic acid, also known as petroselinic acid, is a monounsaturated fatty acid that plays a role in modulating gene expression, particularly in pathways related to lipid metabolism and inflammation. Its sodium salt form is expected to exhibit similar biological activities, as the fatty acid is the active component. Research indicates that fatty acids can act as signaling molecules that influence the activity of various transcription factors, thereby controlling the expression of a wide array of genes.

Regulation of Gene Expression in Lipid Metabolism

The regulation of lipid metabolism by fatty acids is a complex process primarily mediated by two key families of transcription factors: Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). plos.orgnih.gov These transcription factors respond to changes in cellular fatty acid levels, subsequently adjusting the expression of genes involved in fatty acid synthesis, storage, and oxidation to maintain lipid homeostasis. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are ligand-activated transcription factors that, upon binding to fatty acids or their derivatives, regulate the expression of genes involved in lipid catabolism. nih.govyoutube.com PPARα, a subtype of PPAR, is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle. youtube.comnih.gov Activation of PPARα leads to the upregulation of genes responsible for fatty acid uptake and β-oxidation. youtube.com For instance, Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of fatty acids into the mitochondria for oxidation, is a known target gene of PPARα. mdpi.comyoutube.com While direct studies on this compound are limited, it is plausible that as a fatty acid, it could act as a ligand for PPARα, thereby influencing the expression of genes involved in fatty acid oxidation.

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs, particularly SREBP-1c, are master regulators of lipogenesis, controlling the expression of genes required for fatty acid and triglyceride synthesis. plos.orgdntb.gov.ua Genes such as Fatty Acid Synthase (FASN), which is responsible for the synthesis of fatty acids, are targets of SREBP-1c. plos.orgnih.gov Polyunsaturated fatty acids have been shown to suppress the activity of SREBP-1c, thus reducing lipogenesis. dntb.gov.ua The effect of monounsaturated fatty acids like cis-6-octadecenoic acid on SREBP-1c activity is less defined and can be context-dependent. A study on the isomer cis-12-octadecenoic acid showed it had minimal influence on the activity of several lipogenic enzymes, suggesting a high degree of specificity in how different fatty acids regulate these pathways. nih.gov

Table 1: Key Transcription Factors in Fatty Acid-Mediated Gene Regulation of Lipid Metabolism

| Transcription Factor | Primary Function in Lipid Metabolism | Key Target Genes | General Effect of Activation |

| PPARα | Upregulates fatty acid oxidation | CPT1A, ACOX1 | Increased breakdown of fatty acids |

| SREBP-1c | Upregulates fatty acid synthesis | FASN, ACACA | Increased synthesis of fatty acids |

Regulation of Gene Expression in Inflammatory Responses

Recent research has shed light on the specific molecular mechanisms by which petroselinic acid, the free acid form of this compound, modulates inflammatory responses at the genetic level. The compound has been shown to specifically interfere with the signaling pathways that lead to the production of type I interferons (IFNs), which are critical mediators of antiviral and inflammatory responses. nih.govnih.gov

One study demonstrated that petroselinic acid significantly suppresses the expression of Type I IFN and downstream interferon-stimulated genes (ISGs) that are induced by the presence of cytosolic nucleic acids, which can be a sign of viral infection or cellular damage. nih.gov This suppression is achieved by inhibiting the phosphorylation of two key proteins in the type I IFN signaling pathway: TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). nih.govresearchgate.net The phosphorylation of these proteins is a critical step for the activation of the type I IFN response. nih.gov

Interestingly, the study also found that petroselinic acid did not inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6), which is typically induced by the activation of the NF-κB signaling pathway. nih.gov This suggests that the anti-inflammatory action of petroselinic acid is specific to the TBK1-IRF3-IFN axis and does not broadly suppress all inflammatory pathways.

Table 2: Effect of Petroselinic Acid on the Expression of Inflammatory Response Genes

| Gene/Protein | Gene/Protein Function | Effect of Petroselinic Acid | Signaling Pathway | Reference |

| p-TBK1 (phosphorylated) | Kinase that activates IRF3 | Inhibition | Cytosolic Nucleic Acid Sensing | researchgate.net |

| p-IRF3 (phosphorylated) | Transcription factor for Type I IFN | Inhibition | Cytosolic Nucleic Acid Sensing | researchgate.net |

| IFNB (Interferon-beta) | Type I Interferon | Suppression of mRNA expression | Type I Interferon Signaling | nih.gov |

| CXCL10 | Interferon-stimulated gene (chemokine) | Suppression of mRNA expression | Type I Interferon Signaling | nih.gov |

| Ifit1, Ifit2, Usp18, Isg15 | Interferon-stimulated genes | Suppression of mRNA expression | Type I Interferon Signaling | nih.gov |

| IL-6 | Pro-inflammatory cytokine | No significant suppression | NF-κB Signaling | nih.gov |

Advanced Methodologies in Research on Cis 6 Octadecenoic Acid Sodium Salt

Extraction and Purification Strategies for Fatty Acids from Biological Matrices

A critical first step in the study of any lipid is its efficient and unbiased extraction from its biological source. nih.gov The choice of solvent and purification technique is paramount to ensure that the extracted profile accurately represents the lipid composition of the sample.

The success of lipid analysis is highly dependent on the efficiency of the initial extraction step. nih.gov The ideal solvent system effectively extracts a representative profile of lipids without causing degradation or introducing non-lipid contaminants. nih.gov

Historically, the most common methods have been the Folch and the Bligh and Dyer techniques, which utilize a chloroform/methanol (B129727) mixture. mdpi.com Studies comparing various solvent systems have shown that the Folch method (chloroform:methanol 2:1 v/v) and an acidified Bligh and Dyer method are highly effective for extracting a broad range of lipid classes. nih.gov However, concerns over the toxicity of chlorinated solvents have driven research into safer and "greener" alternatives.

Mixtures such as methanol/tert-butyl methyl ether (MTBE) and hexane (B92381)/isopropanol (B130326) have emerged as viable options. nih.gov For instance, a hexane:isopropanol (1:1) solvent system has demonstrated high efficiency in extracting lipids from certain biomasses, yielding significant lipid content and a high percentage of fatty acid methyl esters (FAMEs). researchgate.net The addition of a polar solvent like methanol or isopropanol to a non-polar solvent like hexane can enhance lipid recovery by improving solvent penetration into cells and disrupting the bonds between lipids and other cellular molecules. mdpi.com Recent studies have also explored ternary systems of low-toxicity solvents, such as ethanol, acetone, and ethyl acetate, optimizing their ratios to maximize the extraction of total lipids and specific valuable compounds from biological waste. nih.govcsic.es

Table 1: Comparison of Selected Solvent Systems for Lipid Extraction This table is interactive. Users can sort and filter the data.

| Solvent System | Typical Ratio (v/v) | Key Advantages | Primary Application/Reference |

|---|---|---|---|

| Folch | Chloroform:Methanol (2:1) | High efficiency for a broad range of lipids. nih.gov | General lipidomics, Human LDL. nih.govmdpi.com |

| Bligh & Dyer (Acidified) | Chloroform:Methanol:Water | High total lipid extractability. nih.gov | General lipidomics. nih.gov |

| Hexane:Isopropanol | 1:1 or 3:2 | Lower toxicity, high FAME yield. researchgate.netcsic.es | Cyanobacteria, microalgae. researchgate.netcsic.es |

| Methanol:TBME | 1:1.25 | Suitable for specific lipid classes (e.g., lactosyl ceramides). nih.gov | Human LDL analysis. nih.gov |

| Ethanol:Acetone:Ethyl Acetate | Variable Optimized Ratios | Low toxicity ("Green" alternative). nih.gov | Extraction from marine by-products. nih.govcsic.es |

Separating positional and geometric isomers of octadecenoic acid, such as differentiating cis-6-octadecenoic acid from its cis-9 isomer (oleic acid) or its trans-6 isomer (petroselaidic acid), presents a significant analytical challenge. wikipedia.orgnih.gov Argentation (silver ion) chromatography is a powerful technique specifically suited for this purpose. aocs.org

The principle of argentation chromatography relies on the reversible interaction between silver ions (Ag+) and the pi (π) electrons of the carbon-carbon double bonds in unsaturated fatty acids. aocs.org The silver ions are impregnated into the stationary phase, typically silica (B1680970) gel for thin-layer chromatography (TLC). wikipedia.orgaocs.org This interaction forms a polar complex; the strength of this complexation, and thus the retention of the fatty acid on the stationary phase, depends on several factors:

Number of Double Bonds: Fatty acids with more double bonds form stronger complexes and are retained more strongly. aocs.org

Geometric Configuration: cis isomers, having a less sterically hindered double bond, form more stable complexes with silver ions and are therefore retained more strongly than their trans counterparts. aocs.org

Positional Isomerism: The position of the double bond along the acyl chain also influences retention, allowing for the separation of positional isomers.

Argentation TLC is often used as a preliminary separation step, with the isolated fractions subsequently analyzed by Gas Chromatography (GC) for detailed quantification and identification. nih.gov More advanced methods include silver ion high-performance liquid chromatography (Ag-HPLC), which can be interfaced with mass spectrometry (MS) for enhanced selectivity and reproducibility in separating complex mixtures of octadecenoic acid isomers. nih.gov

Table 2: Chromatographic Methods for C18:1 Fatty Acid Isomer Separation This table is interactive. Users can sort and filter the data.

| Technique | Principle of Separation | Analytes Separated | Notes |

|---|---|---|---|

| Argentation TLC | Reversible π-complex formation with Ag+ ions. aocs.org | Positional and geometric (cis/trans) isomers. wikipedia.orgnih.gov | Often coupled with GC for quantification. nih.gov |

| Silver Ion HPLC-MS | Ag+ complexation on an HPLC column with MS detection. nih.gov | Positional and geometric isomers. nih.gov | Offers high selectivity and reproducibility. nih.gov |

| Gas Chromatography (GC) | Volatility and polarity of FAME derivatives on a polar capillary column. nih.gov | Positional isomers, some geometric isomers depending on the column. nih.gov | A standard method for fatty acid analysis. wikipedia.org |

| Comprehensive 2D GC (GCxGC) | Two columns with different selectivity provide enhanced separation. nih.gov | Complex mixtures of positional and geometric isomers. nih.gov | Offers superior separation power for very similar compounds. |

Synthetic Approaches and Derivative Preparation for Mechanistic Probing

To understand the specific biological functions and metabolic fate of cis-6-octadecenoic acid, researchers often rely on synthetic chemistry to create specific derivatives and isotopically labeled analogues for use in controlled experiments.

Enzymes, particularly lipases, are powerful tools for organic synthesis due to their high specificity. mdpi.com Regioselectivity is the ability of an enzyme to catalyze a reaction at a specific position on a substrate molecule. mdpi.com This property is exploited in the synthesis of structured acylglycerols containing cis-6-octadecenoic acid at a defined position (e.g., sn-1, sn-2, or sn-3) on the glycerol (B35011) backbone.

Using lipases from microbial sources like Candida antarctica or Rhizomucor miehei, researchers can achieve highly regioselective acylation. nih.gov For example, a lipase (B570770) can specifically catalyze the esterification of cis-6-octadecenoic acid onto the primary hydroxyl groups (sn-1 and sn-3) of a glycerol molecule, leaving the secondary (sn-2) position untouched, or vice versa, depending on the enzyme and reaction conditions. This allows for the production of specific triacylglycerol or phospholipid molecules whose metabolic fates can then be studied. nih.gov

The double bond at the C6 position is a key reactive site in the cis-6-octadecenoic acid molecule, allowing for various chemical modifications. One important reaction is epoxidation, the conversion of the double bond into a three-membered ring structure called an epoxide. This can be achieved through enzymatic or chemical means.

Enzymes such as peroxygenases can catalyze the epoxidation of unsaturated fatty acids with high efficiency. rsc.org Alternatively, chemical epoxidation can be performed using reagents like peracetic acid. rsc.org The resulting epoxides, such as 6,7-epoxyoctadecanoic acid, are valuable for studying the enzymatic pathways that may detoxify or further metabolize fatty acids in vivo. Other chemical functionalizations include the isomerization of the cis double bond to the trans configuration using nitrous acid or UV light, or the cleavage of the double bond through ozonolysis, which can help in structure elucidation. wikipedia.org

Isotopic tracing is a fundamental technique for tracking the metabolic fate of molecules within a biological system. This requires the synthesis of molecules labeled with stable isotopes, such as deuterium (B1214612) (²H). While complex chemical syntheses exist for creating deuterated fatty acids researchgate.net, a biological approach can be highly effective.

One method involves using microorganisms like the protozoan Tetrahymena. nih.gov By supplementing the culture medium with a specifically deuterated precursor fatty acid, the organism's own metabolic machinery incorporates the precursor and synthesizes new, longer, or more unsaturated fatty acids that retain the deuterium label. nih.gov For example, by feeding Tetrahymena a deuterated version of a precursor, it is possible to biosynthesize deuterated cis-6-octadecenoic acid. nih.gov These labeled analogues can then be administered in metabolic studies, and their absorption, distribution, and conversion into other products can be traced using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Quantitative and Qualitative Analytical Techniques

The comprehensive analysis of cis-6-Octadecenoic acid sodium salt and its metabolic role necessitates a suite of advanced analytical methodologies. These techniques enable researchers to perform everything from broad profiling of fatty acid content to detailed investigations of molecular structure and interactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the qualitative and quantitative analysis of fatty acids, including cis-6-Octadecenoic acid, from various biological and industrial samples. nih.govnih.gov Due to the low volatility of free fatty acids, a derivatization step is typically required before GC-MS analysis. nih.govresearchgate.net The most common method involves the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs). nih.govresearchgate.net This process not only improves chromatographic separation but also enhances detection sensitivity. researchgate.net

The separation of FAMEs is achieved on a capillary column, often with a polar stationary phase like those containing phenyl-dimethylpolysiloxane, which allows for the resolution of fatty acids based on chain length, degree of unsaturation, and the position of double bonds. researchgate.net For instance, a 5%-phenyl-95%-dimethylpolysiloxane capillary column has been successfully used for the analysis of petroselinic acid methyl ester. Following separation by GC, the eluted compounds are ionized, commonly by electron impact (EI), and the resulting fragments are detected by the mass spectrometer. The mass spectrum provides a molecular fingerprint that allows for the confident identification of the fatty acid by comparing the fragmentation pattern to spectral libraries. nih.gov

Quantitative analysis is often performed using the stable isotope dilution method, where a known amount of a deuterated analogue of the target analyte is added to the sample as an internal standard. nih.gov This approach corrects for any loss of analyte during sample preparation and analysis, thereby increasing the precision and accuracy of the measurement. nih.gov

Table 1: GC-MS Parameters for the Analysis of Petroselinic Acid (as TMS derivative)

| Parameter | Value |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Derivative Type | 1 TMS (Trimethylsilyl) |

| Derivative Formula | C21H42O2Si |

| Derivative Molecular Weight | 354.643 |

| Retention Index | 2216.58 |

| Data sourced from the Human Metabolome Database. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Flux Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful tool for metabolomics and lipidomics, offering high sensitivity and the ability to analyze a wide range of metabolites without the need for derivatization in many cases. labrulez.comnih.gov For the analysis of this compound and its downstream metabolites, LC-MS provides a comprehensive platform to trace its metabolic fate within a biological system. nih.govresearchgate.net

In a typical metabolite flux analysis experiment, cells or organisms are cultured in the presence of a stable isotope-labeled precursor, such as ¹³C-labeled cis-6-Octadecenoic acid. LC-MS is then used to track the incorporation of the isotopic label into various downstream metabolites over time. This allows for the elucidation of metabolic pathways and the quantification of flux through these pathways. nih.gov

Reverse-phase liquid chromatography is commonly employed for the separation of fatty acids and their metabolites, often using a C18 column. nih.govmdpi.com The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile, often with additives such as formic acid to improve ionization efficiency. nih.govmdpi.com The separated metabolites are then detected by a mass spectrometer, which can be operated in either positive or negative ionization mode to detect a broad range of compounds. labrulez.com Targeted LC-MS/MS methods, using techniques like multiple reaction monitoring (MRM), offer high specificity and sensitivity for the quantification of specific metabolites. nih.gov

Table 2: Example LC-MS/MS Method for Short-Chain Fatty Acid Analysis

| Parameter | Description |

| Derivatization Agent | 3-Nitrophenylhydrazine hydrochloride (3-NPH) |

| Chromatographic Column | Agilent Pursuit XRs C18 (150 x 2.0 mm, 5 µm) |

| Mobile Phase A | 98% H₂O, 2% Acetonitrile, 0.1% Formic Acid |

| Mobile Phase B | 98% Acetonitrile, 2% H₂O, 0.1% Formic Acid |

| Flow Rate | 0.4 ml/min |

| Detection | Sciex QTRAP 6500+ MS |

| Adapted from a method for short-chain fatty acid analysis. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Position Determination

A particularly powerful application of NMR in the study of fatty acid metabolism is the determination of the position of isotopic labels, such as deuterium (²H). nih.gov By analyzing the ²H NMR spectrum of petroselinic acid isolated from a biological system that has been exposed to a deuterium source, researchers can pinpoint the exact positions of deuterium incorporation. nih.gov This information is crucial for understanding the mechanisms of enzymatic reactions involved in fatty acid biosynthesis, desaturation, and elongation, as it can reveal which C-H bonds are broken or formed during these processes. nih.gov

Research has shown that the distribution of deuterium in fatty acids is non-statistical and can be related to isotopic discrimination during chain extension and desaturation. nih.gov Studies on petroselinic acid have demonstrated that the isotopic profile resulting from its unique biosynthetic pathway shows important differences when compared to the biosynthesis of other common fatty acids like oleic and linoleic acid. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Molecular Interactions and Self-Assembly Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides valuable insights into the molecular structure, functional groups, and intermolecular interactions of this compound. nih.govmdpi.com These techniques are particularly useful for studying the self-assembly of fatty acid salts in solution and their interactions with other molecules. researchgate.netresearchgate.net

In the IR spectrum of a fatty acid, the carboxylic acid group gives rise to a characteristic C=O stretching vibration. nih.gov Upon formation of the sodium salt, this peak disappears and is replaced by two new peaks corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group. nih.gov The frequencies of these carboxylate stretches are sensitive to the coordinating cation and can provide information about the nature of the metal-carboxylate interaction. nih.gov

Raman spectroscopy is highly sensitive to the vibrations of the carbon-carbon backbone of the fatty acid chain, including the C=C stretching vibration of the double bond. nih.gov This makes it a powerful tool for studying conformational changes and the degree of unsaturation in fatty acid assemblies. nih.gov Both IR and Raman spectroscopy can be used to monitor changes in the CH₂ stretching vibrations, which are sensitive to the packing and ordering of the alkyl chains during self-assembly processes like micelle or vesicle formation. researchgate.net

Table 3: Key Infrared Vibrational Frequencies for Fatty Acids and their Salts

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| ν(C=O) | ~1700 | Carboxylic Acid |

| νas(COO⁻) | ~1555 | Carboxylate Salt |

| νs(COO⁻) | ~1460 | Carboxylate Salt |

| Data adapted from studies on fatty acid salts. nih.gov |

Two-Dimensional Correlation Spectroscopy (2DCOS) for Complex Spectral Data Analysis

Two-Dimensional Correlation Spectroscopy (2DCOS) is an advanced analytical technique that can be applied to a series of spectra (e.g., from IR or Raman) collected under a specific perturbation, such as a change in temperature, concentration, or time. By spreading the spectral peaks over a second dimension, 2DCOS can enhance spectral resolution and reveal subtle changes and correlations between different vibrational bands that are not apparent in the one-dimensional spectra.

In the context of this compound, 2DCOS could be employed to study the complex processes of self-assembly and phase transitions. For example, by collecting a series of temperature-dependent IR spectra and applying 2DCOS analysis, one could elucidate the sequence of events during the formation of micelles or lamellar phases. The cross-peaks in the 2D correlation spectrum would indicate which molecular groups are changing in a concerted or sequential manner, providing a deeper understanding of the molecular mechanisms driving the self-assembly process. While direct studies using 2DCOS on this specific salt are not widely reported, the principles of the technique are well-suited for such investigations.

In Vitro Cellular and Biochemical Assay Development

The investigation of the biological activities of this compound relies on the development of relevant in vitro cellular and biochemical assays. medchemexpress.com Based on the known and potential biological roles of fatty acids, a number of assays can be employed to characterize its effects.

Given the potential for petroselinic acid and its derivatives to possess anti-inflammatory properties, relevant assays would include the measurement of inflammatory mediators in cell culture models. medchemexpress.comontosight.ai For example, macrophage cell lines can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of this compound. The production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) can then be quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and the Griess assay, respectively.

Similarly, to investigate potential antimicrobial activity, standard microbiological assays such as the determination of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) can be performed against a panel of pathogenic bacteria and fungi. ontosight.ai

Biochemical assays targeting specific enzymes involved in lipid metabolism can also be developed. For instance, assays for enzymes like fatty acid synthase (FASN) or cyclooxygenases (COX-1 and COX-2) could be used to determine if this compound acts as a substrate, inhibitor, or modulator of these key enzymes. medchemexpress.com Such assays often rely on spectrophotometric, fluorometric, or radiometric detection of the product formation or substrate depletion over time.

The development of these in vitro assays is a crucial step in elucidating the mechanism of action of this compound and provides the foundation for understanding its potential physiological and pathological roles.

Immune Cell Culture Models (e.g., Bone Marrow-Derived Dendritic Cells, Splenocytes)

Primary immune cell cultures are indispensable tools for dissecting the immunomodulatory properties of fatty acids. Models using bone marrow-derived dendritic cells (BMDCs) and splenocytes are particularly relevant for studying compounds like this compound. Dendritic cells are potent antigen-presenting cells that orchestrate adaptive immune responses, while splenocytes provide a mixed population of immune cells, including T cells, B cells, and macrophages, reflecting the systemic immune environment.

In these models, immature dendritic cells are cultured from bone marrow progenitors. nih.gov Under inflammatory conditions, these cells can differentiate into cells with bone-resorbing activity or produce inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov Research on related fatty acid metabolites, such as 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), has demonstrated the utility of these models. Studies have shown that γKetoC can suppress the lipopolysaccharide (LPS)-induced activation of BMDCs and inhibit the release of IL-6 from splenocytes. mdpi.com These assays typically involve stimulating the cultured cells with an inflammatory agent (like LPS) in the presence or absence of the test compound. The effects are then quantified by measuring cytokine production (e.g., via ELISA), cell surface marker expression (e.g., via flow cytometry), and cell proliferation. mdpi.com

Table 1: Application of Immune Cell Culture Models in Fatty Acid Research

| Cell Model | Typical Application/Assay | Measured Endpoints | Research Finding Example (Related Compound) |

|---|---|---|---|

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Investigate effects on dendritic cell activation and cytokine production. | IL-6, IL-12, TNF-α levels; Expression of activation markers (e.g., CD80, CD86). | γKetoC inhibited LPS-induced activation and inflammatory cytokine release from BMDCs. mdpi.com |

Reporter Gene Assays for Nuclear and G-Protein Coupled Receptor Activation

Reporter gene assays are powerful, high-throughput tools for screening and characterizing compounds that modulate the activity of specific receptors. nih.govnih.gov These assays are used to determine if this compound can act as a ligand for nuclear receptors (NRs) or G-protein coupled receptors (GPCRs), which are key regulators of metabolism and inflammation.

The general principle involves genetically engineering a host cell line (e.g., HEK293, HepG2) to express the receptor of interest and a reporter gene (such as luciferase or a fluorescent protein). nih.govnih.gov The reporter gene's expression is controlled by a DNA sequence (a response element) that the activated receptor binds to. When a ligand activates the receptor, the receptor-ligand complex binds to the response element and drives the expression of the reporter, producing a measurable signal (light or fluorescence). nih.gov

Nuclear Receptors (NRs): NRs like Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs) are ligand-activated transcription factors that regulate gene expression. nih.gov Reporter assays for NRs can be configured with the full-length receptor or with a chimeric receptor containing the ligand-binding domain (LBD) of the target NR fused to a GAL4 DNA-binding domain. nih.gov

G-Protein Coupled Receptors (GPCRs): GPCRs are cell surface receptors that trigger intracellular signaling cascades upon activation. osti.gov Studies on other fatty acids have shown activation of GPCRs like GPR40, GPR120, and GPR43. mdpi.comnih.gov Reporter assays for GPCRs often link receptor activation to downstream events that ultimately drive the expression of the reporter gene, such as through a cAMP response element (CRE) for Gs or Gi-coupled receptors. osti.gov

These assays are critical for identifying direct molecular targets and can distinguish between agonist (activating) and antagonist (inhibiting) activities. nih.gov

Enzyme Inhibition and Activity Assays

Enzyme assays are fundamental for understanding both the metabolic fate of this compound and its potential to modulate the activity of key enzymes involved in physiological and pathological processes. These assays measure the rate of an enzymatic reaction, which can be altered by the presence of an inhibitor or an activator. selcia.comresearchgate.net

Two primary applications for these assays in the context of this fatty acid are:

Metabolism Studies: Investigating the enzymes that process cis-6-octadecenoic acid. For instance, fatty acids are metabolized by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450s into various bioactive metabolites. nih.gov Enzyme activity assays using purified enzymes or cell lysates can identify the specific pathways responsible for its conversion.

Enzyme Inhibition/Activation: Determining if this compound or its metabolites can inhibit or activate specific enzymes. For example, assays can test its effect on enzymes involved in inflammation (e.g., JNK) or lipid signaling. mdpi.com A common method is to measure the production of a product or consumption of a substrate over time, often using spectrophotometric or fluorometric detection. selcia.comresearchgate.net The inhibitory capacity is often expressed as an IC50 value, which is the concentration of the compound required to reduce enzyme activity by 50%. researchgate.net

Cell Barrier Function Assays (e.g., Caco-2 Cell Monolayers)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for studying the function of the intestinal epithelial barrier. nih.govrevvity.com When cultured on semi-permeable filter supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the small intestine. nih.gov These models are essential for evaluating whether this compound can modulate intestinal permeability.

The integrity of the Caco-2 cell monolayer is primarily assessed by two methods:

Transepithelial Electrical Resistance (TEER): This measurement reflects the ionic conductance of the paracellular pathway (the space between cells). A high TEER value indicates a well-formed, tight barrier. A decrease in TEER suggests a disruption of the tight junctions and increased permeability.

Paracellular Permeability of Marker Molecules: This involves measuring the passage of non-metabolized, fluorescently-labeled molecules of a specific size, such as fluorescein (B123965) isothiocyanate-dextran 4 kDa (FD4) or mannitol, from the apical (luminal) to the basolateral (serosal) side of the monolayer. revvity.com An increased flux of these markers indicates compromised barrier function.

Studies on related medium-chain fatty acid salts, like sodium decanoate, have used these assays to demonstrate effects on barrier function and the expression of tight junction proteins. nih.gov

Table 2: Key Methodologies for Assessing Intestinal Barrier Function in vitro

| Assay Method | Principle | Typical Endpoint | Interpretation |

|---|---|---|---|

| Transepithelial Electrical Resistance (TEER) | Measures the electrical resistance across the cell monolayer. | Ohms x cm² | A decrease suggests increased ion permeability and weakened tight junctions. |

| Paracellular Marker Flux | Quantifies the passage of cell-impermeable labeled molecules (e.g., FD4, mannitol) across the monolayer. | Apparent Permeability Coefficient (Papp) | An increase indicates a loss of barrier integrity and greater paracellular leakage. revvity.com |

Preclinical Animal Models for Biological Efficacy Studies

Preclinical animal models are indispensable for evaluating the in vivo biological efficacy and metabolic fate of this compound under physiological conditions that cannot be replicated in vitro.

Murine Models of Inflammatory Conditions (e.g., Dextran (B179266) Sodium Sulfate-Induced Colitis)

To investigate the potential therapeutic effects of this compound on inflammatory conditions like inflammatory bowel disease (IBD), the dextran sodium sulfate (B86663) (DSS)-induced colitis model in mice is widely used. This model is valued for its simplicity, reproducibility, and its ability to mimic many of the clinical and histological features of human ulcerative colitis.

In this model, acute or chronic colitis is induced by administering DSS in the drinking water of mice for a defined period. DSS is a chemical toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier, subsequent infiltration of inflammatory cells, and the development of colitis.

The efficacy of a test compound administered during the study is assessed by monitoring several key parameters:

Disease Activity Index (DAI): A composite score based on body weight loss, stool consistency, and the presence of rectal bleeding.

Histological Analysis: Microscopic examination of colon tissue sections stained with Hematoxylin and Eosin (H&E) to score for inflammation, granulocyte infiltration, edema, and mucosal erosion. nih.gov

Colon Length: Inflammation and edema typically cause the colon to shorten, so a longer colon at the end of the study is indicative of reduced disease severity.

Biomarker Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) in colon tissue.

This model has been successfully used to demonstrate the anti-inflammatory efficacy of other fatty acid derivatives in vivo. mdpi.comnih.gov

Isotopically Labeled Tracer Studies in Animal Models for Metabolic Investigations

Isotopically labeled tracer studies are the gold standard for investigating the metabolic fate of a compound in vivo. nih.gov By replacing one or more atoms in the cis-6-octadecenoic acid molecule with a stable (e.g., Deuterium, ²H; Carbon-13, ¹³C) or radioactive (e.g., Carbon-14, ¹⁴C) isotope, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the fatty acid without altering its fundamental chemical properties. nih.gov

These studies are typically performed in rodent models, such as rats or mice. mdpi.com After administration of the labeled compound, samples of blood, plasma, tissues, and excreta are collected over time. nih.govosti.gov Advanced analytical techniques, primarily mass spectrometry (for stable isotopes) or scintillation counting (for radioisotopes), are used to detect and quantify the tracer and its metabolites. nih.gov

Key information obtained from these studies includes:

Bioavailability and Pharmacokinetics: Determining the rate and extent of absorption and the concentration of the compound in the blood over time (e.g., half-life).

Tissue Distribution: Identifying which organs and tissues the fatty acid accumulates in.

Metabolic Conversion: Identifying the metabolic products formed from the parent compound, which can reveal pathways of elongation, desaturation, or oxidation.

Flux Analysis: Quantifying the rates at which the fatty acid moves through different metabolic pathways, such as its rate of incorporation into complex lipids like triglycerides and phospholipids (B1166683) or its rate of oxidation for energy. nih.gov

For example, studies using ¹⁴C-labeled fatty acids have been used to trace their incorporation into various lipid fractions in different tissues of rabbits. osti.gov Similarly, deuterium-labeled fatty acids have been synthesized for use as tracers in metabolic studies in animal models.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) |

| Lipopolysaccharide (LPS) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-12 (IL-12) |

| Luciferase |

| Peroxisome Proliferator-Activated Receptors (PPARs) |

| Retinoid X Receptors (RXRs) |

| G-protein coupled receptor 40 (GPR40) |

| G-protein coupled receptor 120 (GPR120) |

| G-protein coupled receptor 43 (GPR43) |

| c-Jun N-terminal kinase (JNK) |

| Fluorescein isothiocyanate-dextran 4 kDa (FD4) |

| Mannitol |

| Sodium decanoate |

| Dextran sodium sulfate (DSS) |

| Hematoxylin and Eosin (H&E) |

| Myeloperoxidase (MPO) |

| Deuterium |

| Carbon-13 |

| Carbon-14 |

| Triglycerides |

Structure Activity Relationship Sar Investigations of Cis 6 Octadecenoic Acid and Its Derivatives

Impact of Double Bond Position and Stereochemistry on Biological Potency

The biological activity of fatty acids is intricately linked to their structure, with the position and stereochemistry of the double bond(s) playing a pivotal role. In the case of cis-6-octadecenoic acid, also known as petroselinic acid, these structural features are critical determinants of its biological potency and metabolic fate. wikipedia.orgnist.gov The location of the double bond at the sixth carbon (Δ6) distinguishes it from other common 18-carbon monounsaturated fatty acids and dictates its interaction with enzymes and cellular membranes.

The position of the double bond significantly influences the molecule's physical properties and how it is metabolized. For instance, the Δ6-desaturase enzyme (FADS2), which is crucial for the biosynthesis of polyunsaturated fatty acids, shows different affinities for various octadecenoic acid isomers. researchgate.net Studies have shown that while FADS2 can desaturate isomers with a double bond at the cis-9, cis-12, or cis-15 position, the presence of a cis-9 double bond is crucial for higher enzyme affinity. researchgate.netnih.gov This suggests that the specific positioning of the double bond in petroselinic acid at the Δ6 position results in a distinct metabolic pathway compared to its isomers.

The stereochemistry of the double bond, whether it is in the cis or trans configuration, profoundly affects the molecule's three-dimensional shape and, consequently, its biological function. Cis double bonds introduce a kink in the fatty acid chain, making it less linear and affecting how it packs into cell membranes and interacts with enzyme active sites. This is in contrast to trans isomers, which are more linear and resemble saturated fatty acids in their conformation. The cis configuration of petroselinic acid is essential for its natural biological roles, and any change to a trans configuration would be expected to alter its activity significantly, as is observed with other fatty acid isomers like oleic and elaidic acid.

Influence of Functional Group Modifications on Biological Efficacy (e.g., Hydroxy, Oxo, Conjugated Forms)

Modification of the fatty acid structure through the introduction of functional groups such as hydroxyl (-OH) or oxo (=O) groups, or the creation of conjugated double bond systems, can dramatically alter biological efficacy. These modified fatty acids, often referred to as octadecanoids, are an emerging class of lipid mediators with diverse biological activities. nih.gov

The introduction of a hydroxyl group creates hydroxy-octadecenoic acids (HODEs). The position and stereochemistry of the hydroxyl group are critical for activity. For example, 9-HODE and 13-HODE, which are oxidized metabolites of linoleic acid (a related C18 fatty acid), are involved in processes like nociception and inflammation. nih.govwikipedia.org Some hydroxy fatty acids have been identified as toxic components in certain plant materials, with their toxicity dependent on the presence of both the hydroxyl group and a double bond. nih.gov A study on a new 12,13,16-trihydroxy-14(Z)-octadecenoic acid isolated from Caesalpinia gilliesii flowers demonstrated potent hepatoprotective activity, showcasing the potential for polyhydroxylated derivatives to have beneficial effects. phcog.comphcog.com

The oxidation of a hydroxyl group to an oxo (or keto) group results in another class of active metabolites. acs.org For instance, 13-oxo-ODE, along with HODEs, can act on the TRPV1 receptor, which is involved in pain sensation. wikipedia.org An epoxy-keto derivative of linoleic acid, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), has been shown to strongly activate the antioxidant response element (ARE), which regulates cytoprotective genes. nih.gov This highlights how specific oxidized forms can trigger protective cellular pathways.

Conjugated fatty acids, where double bonds are not separated by a methylene (B1212753) group, also exhibit unique biological properties. acs.org These can be formed enzymatically in plants and can interact with nitric oxide to form nitro fatty acids. acs.org The specific arrangement of conjugated double bonds is crucial for their activity, as seen in plant-derived fatty acids like dimorphecolic acid. acs.org

| Derivative Class | Example | Observed Biological Activity | Reference |

|---|---|---|---|

| Hydroxy | 12,13,16-trihydroxy-14(Z)-octadecenoic acid | Hepatoprotective | phcog.comphcog.com |

| Hydroxy | 9-HODE, 13-HODE | Modulation of inflammation and nociception | nih.govwikipedia.org |

| Epoxy-keto | 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) | Activation of antioxidant response element (ARE) | nih.gov |

| Oxo | 13-oxo-ODE | Activation of TRPV1 receptor | wikipedia.org |

Role of the Carboxylate Moiety and Counter-Ion in Molecular Interactions

The biological activity of cis-6-octadecenoic acid sodium salt is not only determined by its hydrocarbon chain and double bond but also by the carboxylate moiety (-COO⁻) and its associated counter-ion (Na⁺). The carboxyl group is the defining feature of a carboxylic acid, and in its ionized, deprotonated state (carboxylate), it is crucial for molecular interactions. britannica.comlibretexts.org

The negatively charged carboxylate group is a key site for interaction with biological molecules. It can form strong ionic bonds (salt bridges) with positively charged residues, such as the side chains of lysine (B10760008) and arginine, on proteins and enzymes. It is also a potent hydrogen bond acceptor. phcog.com These interactions are fundamental to how fatty acids bind to transport proteins like albumin, and how they fit into the active sites of enzymes that metabolize them. The planar, resonance-stabilized structure of the carboxylate group further influences its binding properties. libretexts.org It is suggested that the ability of fatty acids to form these bonds can dramatically inhibit the 3D structure and function of enzymes and proteins. phcog.com

The counter-ion, in this case, sodium (Na⁺), defines the compound as a salt. The primary role of forming a salt is to significantly alter the physical properties of the fatty acid, most notably its solubility. Carboxylic acids with long hydrocarbon chains, like petroselinic acid, are generally insoluble in water. wikipedia.org However, their corresponding sodium salts are much more water-soluble. libretexts.org This increased solubility can be critical for biological activity, as it can affect the compound's formulation, delivery, and bioavailability. For example, a study investigating skin permeation enhancers found that sodium salts of fatty acids, such as sodium oleate, could significantly improve the delivery of other therapeutic agents across the skin. nih.gov This enhancement is likely due to a combination of increased solubility and direct interactions with the skin's lipid barrier. While the primary interaction with biological targets is driven by the fatty acid anion, the sodium counter-ion is essential for the physicochemical properties that allow the fatty acid to reach its target.

Biotechnological and Academic Research Applications of Cis 6 Octadecenoic Acid Sodium Salt

Synthesis of Novel Bioactive Fatty Acid Derivatives for Research Purposes